2-(4-chloro-2-methylphenoxy)-N-ethylethanamine;hydrochloride
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broad-leaf weeds. The compound is characterized by the presence of a chloro group and a methyl group on the phenoxy ring, which contributes to its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-ethylethanamine;hydrochloride typically involves the following steps:
Etherification: The reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol.
Amination: The conversion of 2-(4-chloro-2-methylphenoxy)ethanol to 2-(4-chloro-2-methylphenoxy)-N-ethylethanamine through a reaction with ethylamine.
Hydrochloride Formation: The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)-N-ethylethanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-ethylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the natural plant hormone auxin. It disrupts normal plant growth by causing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): Another phenoxy herbicide with similar herbicidal activity.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct physicochemical properties and herbicidal activity. Its structural features make it effective against a broad spectrum of weeds while being relatively safe for crops.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-3-13-6-7-14-11-5-4-10(12)8-9(11)2;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOIWDMRIINOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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